molecular formula C13H18O4 B8716930 (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No. B8716930
M. Wt: 238.28 g/mol
InChI Key: NEJJCKFYYBEQRQ-GFCCVEGCSA-N
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Patent
US06743608B2

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2].P([O-])([O-])([O-])=O>CC(C)=O>[CH2:1]([O:3][C@H:4]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)CC1=CC=C(C=C1)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.51 units/mg) (13 g) was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 4× with 200 ml TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the combined organic phases over Na2SO4and evaporation of the TBME

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)O[C@@H](C(=O)OCC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06743608B2

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2].P([O-])([O-])([O-])=O>CC(C)=O>[CH2:1]([O:3][C@H:4]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)CC1=CC=C(C=C1)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.51 units/mg) (13 g) was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 4× with 200 ml TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the combined organic phases over Na2SO4and evaporation of the TBME

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)O[C@@H](C(=O)OCC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06743608B2

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2].P([O-])([O-])([O-])=O>CC(C)=O>[CH2:1]([O:3][C@H:4]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)CC1=CC=C(C=C1)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.51 units/mg) (13 g) was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 4× with 200 ml TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying of the combined organic phases over Na2SO4and evaporation of the TBME

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)O[C@@H](C(=O)OCC)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.